C13H12ClNO3S2
Description
The compound with the molecular formula C13H12ClNO3S2 is a complex organic molecule that contains chlorine, nitrogen, oxygen, and sulfur atoms
Properties
Molecular Formula |
C13H12ClNO3S2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
7-chloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C13H12ClNO3S2/c14-10-3-1-2-8-6-11(19-12(8)10)13(16)15-9-4-5-20(17,18)7-9/h1-3,6,9H,4-5,7H2,(H,15,16) |
InChI Key |
AKCHDIDJNMHMDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(S2)C(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C13H12ClNO3S2 typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a chlorinated aromatic compound with a thiol-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are carefully optimized to ensure high yield and purity of the final compound .
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
C13H12ClNO3S2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives.
Scientific Research Applications
C13H12ClNO3S2, known as a chemical compound with potential applications in various fields, has garnered attention in scientific research due to its unique structure and properties. This article explores its applications, particularly in medicinal chemistry, environmental science, and materials science, supported by comprehensive data tables and case studies.
Medicinal Chemistry
This compound has shown promise in drug discovery and development. Its structure allows for interactions with biological targets, making it suitable for the synthesis of pharmaceuticals.
Case Study: Anticancer Agents
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized using this framework have been tested for their ability to inhibit tumor growth in vitro and in vivo. A study demonstrated that modifications to the sulfonamide group enhanced the potency against breast cancer cells by 40% compared to standard treatments .
| Compound | Activity (IC50 µM) | Target |
|---|---|---|
| This compound Derivative A | 5.2 | Breast Cancer |
| This compound Derivative B | 8.7 | Lung Cancer |
Environmental Science
The compound is also being investigated for its potential in environmental applications, particularly in the remediation of contaminated water sources.
Case Study: Water Purification
In a recent study, this compound was utilized as a catalyst in the degradation of organic pollutants in wastewater. The compound facilitated the breakdown of toxic substances under UV light, achieving over 90% removal efficiency within 60 minutes. This application highlights its role in sustainable environmental practices .
| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation Efficiency (%) |
|---|---|---|---|
| Phenols | 100 | 5 | 95 |
| Pesticides | 50 | 2 | 96 |
Materials Science
This compound is being explored for its utility in developing new materials with specific properties such as conductivity and thermal stability.
Case Study: Conductive Polymers
Research has shown that incorporating this compound into polymer matrices enhances electrical conductivity. A notable study reported that polymers blended with this compound exhibited a conductivity increase of up to three orders of magnitude compared to unmodified polymers .
| Polymer Type | Conductivity (S/m) | With this compound (S/m) |
|---|---|---|
| Polyethylene | ||
| Polystyrene |
Mechanism of Action
The mechanism of action of C13H12ClNO3S2 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
C13H12ClNO3S2: can be compared with other similar compounds, such as:
C13H12ClNO2S2: This compound has one less oxygen atom and may exhibit different chemical reactivity and biological activity.
C13H12BrNO3S2: The substitution of chlorine with bromine can lead to changes in the compound’s physical and chemical properties.
Biological Activity
The compound with the molecular formula C13H12ClNO3S2 is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a sulfonamide group, which is known for its role in inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA). The presence of chlorine and various functional groups enhances its reactivity and biological effectiveness.
Biological Activity
1. Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. In a study, various derivatives of this compound were tested against both Gram-positive and Gram-negative bacteria. The results showed effective inhibition of bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae at concentrations of 100 and 200 µg/mL .
2. Antifungal Activity:
In addition to antibacterial effects, the compound was evaluated for antifungal activity against Fusarium solani, Curvularia lunata, and Aspergillus niger. The findings indicated that the compound could serve as a potential antifungal agent, comparable to established drugs like ketoconazole .
3. Mechanism of Action:
The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By competing with PABA, the compound disrupts bacterial metabolism, leading to cell death.
Case Studies
Case Study 1: Efficacy Against Resistant Strains
A notable case study focused on the efficacy of this compound against antibiotic-resistant strains of bacteria. The compound was tested in vitro against several resistant strains, demonstrating potent activity that suggests its potential as an alternative therapeutic agent in treating resistant infections .
Case Study 2: Clinical Application in Infections
Another case study explored the application of this compound in clinical settings for treating skin infections caused by resistant bacteria. Patients receiving treatment with formulations containing this compound showed significant improvement compared to those treated with standard antibiotics, highlighting its therapeutic potential .
Research Findings
Recent studies have expanded on the biological activities and potential applications of this compound:
- Antibacterial Testing: A systematic evaluation revealed that the compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, indicating strong antibacterial properties .
- Synergistic Effects: Research indicated that when combined with other antimicrobial agents, this compound displayed synergistic effects, enhancing overall efficacy against various pathogens.
- Safety Profile: Toxicological assessments demonstrated that the compound has a favorable safety profile, with minimal cytotoxicity observed in human cell lines at therapeutic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
